2,3-Dihydroxypropyl hexanoate

Description

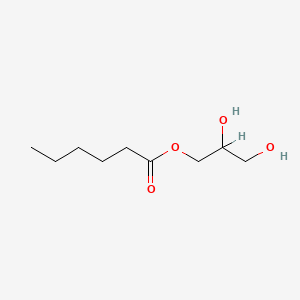

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-2-3-4-5-9(12)13-7-8(11)6-10/h8,10-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWKUGIZRDCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964532 | |

| Record name | 2,3-Dihydroxypropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-53-4, 26402-23-3 | |

| Record name | Monocaproin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, monoester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Chemical Synthesis of 2,3 Dihydroxypropyl Hexanoate

Direct Esterification Approaches

Direct esterification involves the reaction of glycerol's hydroxyl groups with a carboxyl group. This is a common and fundamental approach to forming the ester linkage in 2,3-dihydroxypropyl hexanoate (B1226103).

Fischer Esterification Protocols for Monoester Formation

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. cerritos.eduathabascau.ca In the synthesis of 2,3-dihydroxypropyl hexanoate, this involves the reaction of hexanoic acid with glycerol (B35011). The reaction is an equilibrium process, and to favor the formation of the ester product, strategies such as using an excess of one reactant or removing water as it is formed are employed. cerritos.eduathabascau.ca

The reaction mechanism begins with the protonation of the carbonyl oxygen of hexanoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Finally, deprotonation of the ester regenerates the acid catalyst and provides the final product, 2,3-dihydroxypropyl hexanoate. cerritos.edu Since glycerol has three hydroxyl groups, the reaction can lead to a mixture of mono-, di-, and triglycerides. To selectively synthesize the monoester, careful control of reaction conditions, such as the molar ratio of reactants, is crucial. rsc.org

Utilization of Acid Anhydrides in Ester Synthesis

An alternative to using carboxylic acids directly is the employment of acid anhydrides, such as hexanoic anhydride (B1165640). jocpr.com This method offers a significant advantage as the reaction is non-reversible, which often leads to higher yields and eliminates the need to remove water to drive the equilibrium forward. jocpr.com The reaction involves the acylation of glycerol with the acid anhydride.

The process is generally more efficient than esterification with the corresponding carboxylic acid. jocpr.com For instance, research on similar systems has shown that using an acid anhydride as the acyl donor can be a highly effective method for producing monoacylglycerols. jocpr.compu-toyama.ac.jp The reaction with an anhydride typically proceeds under milder conditions and can be catalyzed by a weak base. jocpr.com

Catalytic Systems in Chemical Esterification

Homogeneous Acid Catalysis

Homogeneous catalysts are soluble in the reaction medium. Common examples for esterification include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH). mdpi.comscielo.br These catalysts are effective in protonating the carboxylic acid, thereby activating it for nucleophilic attack by glycerol. cerritos.edu

While highly active, homogeneous catalysts present challenges in separation from the product mixture, which can lead to corrosion issues and require additional neutralization and purification steps. scispace.comresearchgate.net In some processes, the carboxylic acid reactant itself, such as hexanoic acid, can act as a catalyst, although this typically requires higher temperatures. rug.nl

Heterogeneous Catalysis (e.g., Solid Acid Catalysts, Ion-Exchange Resins like Amberlyst-15)

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic greatly simplifies their separation from the product through simple filtration, allowing for easier catalyst recovery and reuse. jocpr.comscispace.com This is a key advantage in developing more sustainable and "green" chemical processes. scispace.com

Common solid acid catalysts for glycerol esterification include:

Ion-Exchange Resins: Amberlyst-15 is a sulfonated polystyrene resin that is widely used and has shown effectiveness in the esterification of glycerol. jocpr.comscielo.br It provides Brønsted acid sites for the reaction to occur.

Metal Oxides: Various metal oxides, particularly those that are sulfated to enhance acidity (e.g., sulfated zirconia), are effective catalysts. koreascience.krmdpi.com

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and acidic sites, making them shape-selective catalysts. Zeolites like ZSM-5 have been studied for glycerol esterification. researchgate.netmdpi.com

Supported Heteropolyacids: Heteropolyacids (HPAs) supported on materials like zirconia or silica (B1680970) exhibit strong acidity and have been successfully used as catalysts. mdpi.com

The performance of these catalysts depends on factors like their surface area, pore size, and the strength and density of their acid sites. researchgate.netnih.gov

Optimization of Chemical Synthesis Parameters

To maximize the yield and selectivity of 2,3-dihydroxypropyl hexanoate, several reaction parameters must be carefully controlled and optimized.

Key parameters include:

Molar Ratio of Reactants: The ratio of glycerol to hexanoic acid is a critical factor. An excess of one reactant is often used to shift the equilibrium towards the products. koreascience.kr For monoester formation, an excess of glycerol is typically favored. rsc.org

Temperature: Reaction temperature significantly affects the reaction rate. Higher temperatures generally increase the rate of esterification. However, excessively high temperatures can lead to side reactions or the formation of di- and triesters. koreascience.krnih.gov Studies on analogous reactions have identified optimal temperature ranges, for example, around 90-110°C. koreascience.krnih.gov

Catalyst Concentration: The amount of catalyst used influences the reaction rate. An optimal catalyst loading exists where the rate is maximized without causing unwanted side reactions or making the process uneconomical. koreascience.kracs.org

Water Removal: In direct esterification, the continuous removal of water is essential to drive the reaction to completion. This can be achieved through methods like azeotropic distillation or applying a vacuum. rsc.orgscispace.com

The table below summarizes findings from studies on the esterification of glycerol with carboxylic acids, illustrating the effect of different parameters.

| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Key Findings |

| Sulfated CeO₂-ZrO₂ | Glycerol:Acetic Acid (1:12) | 90 | Optimized conditions for maximizing glycerol conversion. koreascience.kr |

| Sulfated γ-Al₂O₃ | Glycerol:Acetic Acid (1:11.4) | 106.8 | Optimized for maximum triacetin (B1683017) yield, demonstrating temperature and ratio effects. acs.org |

| Amberlyst-15 | Glycerol:Phenylacetic Acid | Not specified | Effective for direct esterification; glycerol acts as both reactant and solvent. jocpr.com |

| Tin Exchanged Tungstophosphoric Acid on K-10 | Glycerol:Acetic Acid (1:10) | 110 | Temperature increase from 90°C to 100°C dramatically increased triacetin yield. nih.gov |

Temperature and Reaction Time Effects on Yield

Temperature and reaction time are critical parameters that directly impact the yield of 2,3-dihydroxypropyl hexanoate. Optimizing these factors is essential to maximize product formation while minimizing degradation and the formation of by-products.

Research has shown that increasing the reaction temperature generally accelerates the rate of esterification. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of di- and triglycerides, as well as thermal degradation of the desired monoglyceride. For instance, in the synthesis of similar glycerol esters, optimal temperatures are often found in the range of 40-80°C for enzymatic reactions and higher for non-enzymatic chemical syntheses. dss.go.th

Molar Ratio of Reactants and Its Influence on Selectivity

The molar ratio of glycerol to hexanoic acid is a key determinant of selectivity in the synthesis of 2,3-dihydroxypropyl hexanoate. Selectivity, in this context, refers to the preferential formation of the monoester over di- and triesters.

To enhance the selectivity towards monoglyceride formation, an excess of glycerol is often used. researchgate.net This stoichiometric imbalance shifts the reaction equilibrium in favor of the desired product, as the likelihood of a single hexanoic acid molecule reacting with a glycerol molecule is increased. Conversely, using an excess of hexanoic acid would favor the formation of di- and triglycerides.

Research on the synthesis of various monoglycerides (B3428702) has consistently demonstrated the importance of optimizing the reactant molar ratio. For the synthesis of glyceryl monostearate, for example, different molar ratios of glycerol to stearic acid were studied to maximize the yield of the monoester. medcraveonline.com Similarly, in the enzymatic synthesis of monolaurin, a glycerol to lauric acid molar ratio of 3:1 was found to be effective. researchgate.net The precise optimal ratio can depend on other reaction conditions such as the catalyst used and the reaction temperature.

Solvent Systems in Non-Enzymatic Syntheses

In non-enzymatic syntheses of 2,3-dihydroxypropyl hexanoate, the choice of solvent system is critical for achieving high yields and purity. The solvent plays several roles, including dissolving the reactants to create a homogeneous reaction mixture, influencing the reaction rate, and in some cases, aiding in the removal of by-products like water to drive the reaction forward. csic.es

The direct esterification of glycerol and hexanoic acid often faces challenges due to the poor miscibility of the polar glycerol and the less polar fatty acid. medcraveonline.com The use of a suitable solvent can overcome this issue. For instance, solvents that can form a single phase with both reactants are preferred. medcraveonline.com In some syntheses of glycerol esters, polar aprotic solvents have been found to be effective.

Furthermore, the solvent can influence the reaction equilibrium. In esterification reactions, water is produced as a by-product. Removing this water can shift the equilibrium towards the product side, thereby increasing the yield. Some solvent systems facilitate the removal of water through azeotropic distillation. The use of solvent-free systems is also an area of interest, as it offers advantages in terms of reduced cost and environmental impact. project-incite.eu However, such systems may require different optimization strategies to ensure efficient mixing and reaction progress. project-incite.eu

Enzymatic Synthesis and Biocatalysis of 2,3 Dihydroxypropyl Hexanoate

Lipase-Catalyzed Esterification of Glycerol (B35011) and Hexanoic Acid

The core of the biocatalytic production of 2,3-dihydroxypropyl hexanoate (B1226103) is the esterification reaction between glycerol, a readily available byproduct from biodiesel production, and hexanoic acid. nih.gov This reaction is efficiently catalyzed by lipases (EC 3.1.1.3), which are versatile enzymes capable of facilitating ester synthesis in various reaction media. nih.gov The enzymatic pathway is favored for its ability to produce specific mono- and diglycerides under environmentally friendly conditions, typically at temperatures below 80°C. researchgate.netgoogle.com

The choice of lipase (B570770) is critical for the successful synthesis of 2,3-dihydroxypropyl hexanoate. Among the most effective and widely studied biocatalysts for this purpose is lipase B from the yeast Candida antarctica (CALB). nih.govnih.gov CALB is recognized for its high stability and efficiency in organic synthesis. nih.govnih.gov

Novozym 435 , the commercial immobilized form of CALB, is perhaps the most extensively used biocatalyst in both academic research and industrial applications. researchgate.net It consists of CALB adsorbed via interfacial activation onto a macroporous acrylic resin, Lewatit VP OC 1600. nih.govresearchgate.netmdpi.com This immobilization provides significant mechanical and thermal stability, allowing the enzyme to function across a broad temperature range (20–110°C). acs.org Novozym 435 has demonstrated high catalytic activity in the synthesis of glycerides from various fatty acids and glycerol. nih.govacs.orgacs.org Studies have shown that while CALB is generally considered non-regiospecific, its immobilized form, Novozym 435, can exhibit distinct sn-1,3 regiospecificity, which is advantageous for producing specific glyceride structures. nih.govnih.gov Research on the esterification of various alcohols has indicated that CALB shows a preference for substrates like ethyl caproate (C6), suggesting its suitability for reactions involving hexanoic acid. capes.gov.br

Other lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), are also employed in glyceride synthesis, though Novozym 435 often remains the benchmark due to its stability and high conversion rates. nih.govresearchgate.net

Table 1: Comparison of Selected Commercial Lipase Preparations

| Lipase Preparation | Enzyme Source | Support Material | Key Characteristics | Reference |

|---|---|---|---|---|

| Novozym 435 | Candida antarctica lipase B (CALB) | Macroporous acrylic resin (Lewatit VP OC 1600) | High thermal stability, broad substrate specificity, widely used for esterification and transesterification. | nih.govresearchgate.net |

| Lipozyme RM IM | Rhizomucor miehei | Macroporous anion-exchange resin | sn-1,3 regiospecific, suitable for structured lipid synthesis. | nih.govresearchgate.net |

| Lipozyme TL IM | Thermomyces lanuginosus | Granulated silica (B1680970) gel | Thermostable, sn-1,3 regiospecific. | nih.govresearchgate.net |

Immobilization is a key strategy to enhance the stability, activity, and reusability of lipases, making the enzymatic process economically viable. nih.gov The technique prevents the enzyme from dissolving in the reaction medium and simplifies its separation from the product. mdpi.com

Various materials and methods are used for lipase immobilization:

Adsorption: This method, used for Novozym 435, involves the physical adsorption of the enzyme onto a support, such as a hydrophobic acrylic resin. researchgate.net It is a simple method that often preserves enzyme activity.

Covalent Bonding: Lipases can be covalently attached to a functionalized support. For instance, polysiloxane-polyvinyl alcohol (POS-PVA) particles can be activated with agents like glutaraldehyde (B144438) to bind the enzyme. researchgate.net This method creates a strong, stable linkage.

Entrapment: Enzymes can be entrapped within a polymer matrix. Polyvinyl alcohol (PVA) is a common choice for creating supports like beads or membranes for lipase entrapment. nih.gov The LentiKats® technology, for example, uses a gentle gelation process to encapsulate lipases in PVA particles, a method that has been scaled for industrial use. nih.gov

Cross-Linking: Cross-linked enzyme aggregates (CLEAs) are formed by cross-linking the enzyme molecules with a bifunctional agent like glutaraldehyde, creating a catalyst that is robust and stable. nih.gov

The reusability of immobilized enzymes is a significant advantage. For example, in a solvent-free esterification of oleic acid and glycerol, an immobilized lipase was reused up to seven times with only a 10% decrease in conversion efficiency. illinois.eduosti.gov Similarly, in the synthesis of polyglycerol esters, Novozym 435 was successfully recycled up to 20 times. acs.org

Reaction Medium Engineering in Enzymatic Synthesis

Performing the esterification in a solvent-free system is a highly attractive option for sustainable biocatalysis. nih.gov This approach eliminates the use of potentially toxic and volatile organic solvents, leading to a greener process and a purer product. nih.govresearchgate.net Key advantages of solvent-free systems include:

High Substrate Concentration: The absence of a solvent means the reactants are present at their highest possible concentrations, which can lead to increased reaction rates. nih.gov

Simplified Downstream Processing: Eliminating the solvent simplifies product purification and reduces waste generation. illinois.edu

Enhanced Sustainability: It aligns with the principles of green chemistry by reducing the environmental impact associated with organic solvents. osti.gov

Numerous studies have successfully employed solvent-free systems for the synthesis of monoglycerides (B3428702) and other esters using lipases like Novozym 435. nih.govacs.orgillinois.eduresearchgate.netnih.gov In these systems, one of the substrates, often glycerol, can be used in excess to act as the reaction medium. researchgate.net

Deep Eutectic Solvents (DESs) have emerged as a novel class of green solvents with significant potential for biocatalysis. mdpi.comscilit.com DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than that of the individual components. researchgate.net

For lipase-catalyzed esterification, DESs offer several benefits:

Enhanced Substrate Solubility: They can effectively dissolve both polar substrates like glycerol and nonpolar substrates, creating a homogeneous reaction environment. mdpi.comuky.edu

Improved Enzyme Stability and Activity: Certain DESs can maintain or even enhance the stability and catalytic performance of lipases. mdpi.commdpi.com For instance, a DES composed of choline (B1196258) chloride and glycerol has been shown to be a suitable medium for lipase-catalyzed reactions. researchgate.netmdpi.com

Reactive Media: Some DESs can also act as reactants. A DES containing glycerol can serve as both the solvent and the substrate source, further streamlining the process. mdpi.com

Research has shown that lipases from various sources, including Candida rugosa and Aspergillus oryzae, exhibit good compatibility and activity in hydrophilic DESs. uky.edumdpi.com This makes DESs a promising alternative to traditional organic solvents and even solvent-free systems, particularly for overcoming substrate miscibility issues. mdpi.comuky.edu

Table 2: Examples of Deep Eutectic Solvents Used in Biocatalysis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

|---|---|---|---|---|

| Choline Chloride (ChCl) | Glycerol | 1:2 | Medium for lipase-catalyzed esterification. | researchgate.netmdpi.com |

| Choline Chloride (ChCl) | Urea | 1:2 | Medium for synthesis of glucose esters. | researchgate.net |

| Choline Chloride (ChCl) | Ethylene Glycol | 1:2 | Medium for evaluating lipase activity. | uky.edu |

| Tetrabutylammonium Bromide | Imidazole | - | Medium for synthesis of glucose laurate. | researchgate.net |

Process Optimization for Enzymatic Production

To maximize the yield of 2,3-dihydroxypropyl hexanoate and ensure the economic feasibility of the process, optimization of reaction parameters is essential. Methodologies such as Response Surface Methodology (RSM) and Taguchi experimental designs are frequently used to systematically evaluate the influence of various factors on the reaction outcome. nih.govillinois.edudss.go.th

Key parameters that are typically optimized include:

Temperature: Lipase activity is highly temperature-dependent. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. acs.org Optimal temperatures for lipase-catalyzed glyceride synthesis are often found in the range of 40-80°C. nih.govresearchgate.netacs.org

Enzyme Concentration: The amount of lipase directly affects the reaction rate. However, using an excessive amount increases costs. Optimization studies aim to find the minimum enzyme loading required to achieve a high conversion in a reasonable timeframe. nih.govacs.org

Substrate Molar Ratio: The molar ratio of glycerol to hexanoic acid influences the product distribution (mono-, di-, and triglycerides). nih.gov An excess of glycerol is often used to favor the formation of monoglycerides like 2,3-dihydroxypropyl hexanoate. nih.govresearchgate.netillinois.edu

Reaction Time: Monitoring the reaction over time is necessary to determine when equilibrium is reached or when the desired conversion is achieved. illinois.edu

Water Content/Activity: Water plays a dual role in esterification. While it is a product of the reaction (which can shift the equilibrium towards hydrolysis), a small amount of water is often necessary to maintain the enzyme's active conformation. illinois.edu Molecular sieves are sometimes added to remove the water produced during the reaction, thereby increasing the ester yield. illinois.eduosti.gov

For example, one study optimizing monoglyceride synthesis from crude glycerol in a solvent-free system identified optimal conditions as an enzyme concentration of 12.7 wt%, a crude glycerol to oil molar ratio of 5.7:1, and a reaction temperature of 65.2°C. nih.gov Another study using a Taguchi design to optimize the esterification of oleic acid with glycerol found optimal conditions to be 60°C, a 5 wt% enzyme dose, and a 5:1 glycerol to acid molar ratio. illinois.eduosti.gov These examples underscore the importance of systematic optimization for achieving high-yield enzymatic production of specific glycerides.

Influence of Glycerol/Fatty Acid Molar Ratio on Monoester Selectivity

The molar ratio of glycerol to hexanoic acid is a critical factor that directly influences the equilibrium of the esterification reaction and, consequently, the selectivity towards the desired monoester, 2,3-dihydroxypropyl hexanoate. An excess of glycerol is generally employed to shift the reaction equilibrium towards the formation of monoacylglycerols over di- and triglycerides. nih.gov

Research has demonstrated that increasing the amount of glycerol can enhance the conversion of di- and triglycerides into monoglycerides. nih.gov In one study, the content of monoglycerides increased as the substrate ratio of crude glycerol to soybean oil was raised, reaching a peak of 22.04% at a 5:1 molar ratio. nih.gov However, a further increase in the glycerol ratio led to a decrease in the monoglyceride content. nih.gov This phenomenon is attributed to the increased viscosity and potential for enzyme inhibition or clumping at very high glycerol concentrations.

Conversely, studies on the enzymatic esterification of (poly)unsaturated fatty acids with glycerol in a packed-bed reactor have shown that for molar ratios of fatty acid to glycerol below 1.5, the percentage of esterified fatty acid decreases in a quasi-linear fashion as this ratio increases. nih.gov Optimal esterification of as much as 90% of the fatty acid was achieved at a fatty acid to glycerol molar ratio of 0.33 or less. nih.gov This highlights that a significant excess of the glycerol phase is beneficial for driving the reaction towards completion by reducing the activity of the water produced during esterification. nih.gov

| Glycerol:Fatty Acid/Oil Molar Ratio | Resulting Monoacylglycerol (MAG) Content/Yield | Reference |

|---|---|---|

| 5:1 (Crude Glycerol:Soybean Oil) | 22.04% | nih.gov |

| >5:1 (Crude Glycerol:Soybean Oil) | Decreased MAG content | nih.gov |

| ≤0.33:1 (Fatty Acid:Glycerol) | Up to 90% fatty acid esterified | nih.gov |

| 3:1 (Glycerol:Sardine Oil) | ~67-70 wt% MAG | solsone.no |

Impact of Enzyme Loading and Activity

The concentration and activity of the lipase used as a biocatalyst are pivotal in determining the rate and yield of 2,3-dihydroxypropyl hexanoate synthesis. An increase in enzyme loading generally leads to a higher reaction rate and increased yield of monoacylglycerols due to the greater number of available active sites for the substrates to interact with.

For instance, in the glycerolysis of sardine oil, increasing the load of Lipozyme® 435 from 5 wt% to 10 wt% resulted in an increase in the MAG yield from approximately 80% to 90%. solsone.no Similarly, another study on monoglyceride synthesis found that when the enzyme concentration was 5%, the monoglyceride content increased with a rise in temperature. nih.gov At higher temperatures, the yield increased with an increasing enzyme dosage, which is attributed to more active enzyme-substrate interactions. nih.gov However, it is important to note that beyond an optimal concentration, the increase in yield may plateau, and economic considerations regarding the cost of the enzyme become a limiting factor.

| Enzyme | Enzyme Loading (wt%) | Resulting Monoacylglycerol (MAG) Yield | Reference |

|---|---|---|---|

| Lipozyme® 435 | 5% | ~80% | solsone.no |

| Lipozyme® 435 | 10% | ~90% | solsone.no |

| Novozym 435 | 12.7% | 28.93% | nih.gov |

Effects of Temperature and Water Activity on Reaction Equilibrium

Temperature and water activity (aw) are crucial environmental parameters that significantly affect the reaction equilibrium and the stability of the enzyme in the synthesis of 2,3-dihydroxypropyl hexanoate.

Temperature: The rate of enzymatic reactions, including esterification, generally increases with temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the enzyme and substrates. nih.gov However, there is an optimal temperature for each enzyme, beyond which its catalytic activity sharply declines due to thermal denaturation of the protein structure. nih.gov For example, in the synthesis of monoglycerides, it was observed that the yield increased with temperature, but excessively high temperatures can lead to a decrease in yield. nih.govresearchgate.net In a study using an immobilized lipase from Mucor miehei, a reaction temperature of 50°C was found to be effective for the esterification of fatty acids with glycerol. nih.gov

Water Activity (aw): Water is a product of the esterification reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the yield of the desired ester. Therefore, controlling the water activity in the reaction medium is essential for maximizing the synthesis of 2,3-dihydroxypropyl hexanoate. The optimal water activity for enzyme activity and stability can vary depending on the enzyme and the reaction system, including the solvent used. uni-pannon.huresearchgate.net It has been shown that the highest reaction rates are achieved at specific water concentrations, and this optimum can differ between various organic solvents. uni-pannon.huresearchgate.net In the enzymatic alcoholysis for the synthesis of 2-monoacylglycerols, the yield was significantly affected by water activity, with an optimal aw of 0.53 leading to the highest 2-MAG content of 36.68%. mdpi.com Increasing or decreasing the water activity from this optimum resulted in a lower yield. mdpi.com

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Temperature | Increasing from 100 to 200 °C | Linear increase in monoglyceride yield | researchgate.net |

| Temperature | 50 °C | Up to 90% fatty acid esterification | nih.gov |

| Temperature | 65.2 °C | Optimal for monoglyceride yield of 28.93% | nih.gov |

| Water Activity (aw) | 0.53 | Highest 2-MAG content (36.68%) | mdpi.com |

| Water Activity (aw) | 0.11 | 32.98% 2-MAG content | mdpi.com |

| Water Activity (aw) | 0.74 | 30.57% 2-MAG content | mdpi.com |

Reactor Configurations for Biocatalytic Processes

The choice of reactor configuration is critical for the efficient and scalable production of 2,3-dihydroxypropyl hexanoate. While batch reactors are commonly used in laboratory-scale studies, continuous reactor systems, such as packed-bed reactors (PBRs), offer several advantages for industrial applications.

Packed-bed reactors, where the immobilized enzyme is packed into a column and the substrate solution flows through it, are particularly well-suited for the enzymatic synthesis of acylglycerols. nih.govresearchgate.net This configuration allows for continuous operation, easy separation of the product from the biocatalyst, and better control over reaction parameters. mdpi.com The use of PBRs can minimize side reactions and simplify downstream processing. solsone.noresearchgate.net For instance, in the solvent-free synthesis of acylglycerols, a PBR with an immobilized lipase from Mucor miehei demonstrated excellent performance, with spontaneous separation of the glycerol and product phases at the reactor outlet. nih.gov The continuous removal of the product and the immiscible glycerol phase helps to drive the reaction forward. nih.gov

Other continuous configurations include the continuous stirred-tank reactor (CSTR). However, for reactions where high conversion is desired, a PBR, which exhibits plug-flow behavior, is often more appropriate as it allows for concentration gradients to be established along the length of the reactor, similar to the time-based concentration changes in a batch reactor. mdpi.com The selection of the optimal reactor depends on factors such as the kinetics of the reaction, the stability of the enzyme, and the need for pH control or handling of multiple phases. mdpi.com

Natural Occurrence, Isolation, and Biochemical Characterization of 2,3 Dihydroxypropyl Hexanoate

Detection in Plant Extracts

2,3-Dihydroxypropyl hexanoate (B1226103) has been reported in the extracts of several plant species. The analysis of these plants reveals a complex mixture of phytochemicals, where monoglycerides (B3428702) represent one of many classes of compounds.

Citrullus colocynthis : Commonly known as bitter apple, this plant is recognized in traditional medicine. researchgate.net Phytochemical analyses of Citrullus colocynthis have identified a rich profile of compounds, including alkaloids, flavonoids, and cucurbitacins. nih.govfrontiersin.orgnih.gov The seeds, in particular, are a source of various potentially bioactive molecules. mdpi.com

Pentaclethra macrophylla : The African oil bean tree, Pentaclethra macrophylla, is well-known for its seeds, which are processed for food. wikipedia.orgidosr.org The seeds and leaves contain a diverse array of chemical constituents, including proteins, fatty acids, flavonoids, alkaloids, and saponins. researchgate.net Studies on fermented seeds have identified bioactive compounds like citronellol. nih.gov

Cladanthus mixtus : Known as Moroccan chamomile, this plant is often distilled for its essential oil. nih.govwikipedia.org Gas chromatography-mass spectrometry (GC-MS) analysis of its extracts has revealed that it is dominated by sugars, organic acids, and fatty acids. nih.gov

Andrographis producta : This herb, endemic to South India, is noted for its medicinal value. nih.gov Its phytochemical profile includes phenolics, flavonoids, and various bioactive compounds such as 2-methoxy-4-vinylphenol (B128420) and phytol, identified through GC-MS analysis. nih.gov

Table 1: General Phytochemicals Detected in Specified Plant Sources

| Plant Species | Major Compound Classes Identified |

|---|---|

| Citrullus colocynthis (Bitter Apple) | Alkaloids, Flavonoids, Polyphenols, Cucurbitacins nih.govnih.gov |

| Pentaclethra macrophylla (African Oil Bean) | Fatty Acids, Amino Acids, Flavonoids, Saponins, Alkaloids researchgate.netresearchgate.net |

| Cladanthus mixtus (Moroccan Chamomile) | Sugars, Organic Acids, Fatty Acids, Lactones, Phenols nih.gov |

| Andrographis producta | Phenolics, Flavonoids, Diterpenoids, Organic Acids nih.gov |

Identification in Fungal Metabolites

The metabolic products of microorganisms are a significant source of novel chemical compounds. Endophytic fungi, which live within plant tissues, are known for producing a wide array of bioactive substances.

Endophytic Fungus Pleosporales sp. : Chemical investigation into an endophytic fungus of the order Pleosporales, isolated from Artemisia annua, has led to the identification of several monoacyl derivatives of glycerol (B35011). mdpi.comresearchgate.net While not the specific hexanoate ester, closely related compounds such as 2,3-dihydroxypropyl elaidate (B1234055) and 3,3-dihydroxypropyl hexadecanoate (B85987) were isolated from the fungal extracts. mdpi.com This discovery highlights the capability of the Pleosporales fungus to synthesize monoglycerides as part of its metabolic profile. The presence of these related structures suggests that the enzymatic machinery for producing such compounds is active within this fungal species.

Chromatographic and Spectroscopic Techniques for Isolation and Structural Elucidation from Natural Sources

The isolation and identification of specific molecules like 2,3-Dihydroxypropyl hexanoate from complex natural extracts require a combination of advanced analytical techniques. d-nb.inforesearchgate.net The process typically involves initial separation and purification followed by detailed structural analysis.

Chromatographic methods are fundamental for separating the components of a mixture. nih.gov In the study of metabolites from Pleosporales sp., researchers employed multiple column chromatography (CC) steps. mdpi.comresearchgate.net Initially, silica (B1680970) gel column chromatography was used for the initial fractionation of the fungal extract. Subsequently, subfractions were further purified using Sephadex LH-20 column chromatography, a type of size-exclusion chromatography effective for separating lipids and other small molecules. mdpi.comadarshcollege.in Other common techniques for purification include Thin Layer Chromatography (TLC) for monitoring separations and High-Performance Liquid Chromatography (HPLC) for final purification. unipune.ac.inoup.com.au

Once a compound is isolated in its pure form, its chemical structure is determined using spectroscopic methods. otago.ac.nz

Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of a compound, providing clues to its structure. nih.gov It was a key technique used in the analysis of Pleosporales sp. metabolites. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C-NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule. researchgate.net By analyzing the chemical shifts and coupling constants of hydrogen (1H-NMR) and carbon (13C-NMR) nuclei, the exact structure, including the position of the hexanoate group on the glycerol backbone, can be confirmed. This was the definitive method used to identify the monoacyl-glycerol structures from the Pleosporales fungus. mdpi.comresearchgate.net

Table 2: Analytical Techniques for Isolation and Elucidation

| Technique | Purpose | Application Example |

|---|---|---|

| Column Chromatography (Silica Gel) | Initial separation of compounds from a crude extract based on polarity. researchgate.net | Used for the primary fractionation of extracts from the fungus Pleosporales sp. mdpi.com |

| Sephadex LH-20 Chromatography | Purification of compounds, often lipids and natural products, based on size exclusion and polarity. mdpi.com | Further purification of subfractions from the Pleosporales sp. extract to isolate individual compounds. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and determination of their molecular weight and fragmentation patterns for identification. nih.gov | Used to identify the structures of isolated compounds from Pleosporales sp. mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (1H & 13C-NMR) | Definitive structural elucidation by mapping the carbon and hydrogen framework of a molecule. researchgate.netresearchgate.net | Confirmed the structures of monoacyl derivatives of glycerol isolated from the Pleosporales sp. fungus. mdpi.comresearchgate.net |

Biochemical Pathways and Metabolic Roles of Glycerol Esters Excluding Human Metabolism

Involvement in Non-Human Lipid Metabolism and Glyceride Formation

Glycerol (B35011) esters, particularly monoacylglycerols like 2,3-dihydroxypropyl hexanoate (B1226103), are fundamental components in the lipid metabolism of various non-human organisms. Glycerol itself serves as the structural backbone for triglycerides and phospholipids, which are crucial for forming cell membranes and storing energy. mdpi.comencyclopedia.pub In many microorganisms, including yeasts like Saccharomyces cerevisiae and various bacteria, the synthesis of lipids (lipogenesis) is a key metabolic pathway. encyclopedia.pub This process requires glycerol and its derivatives, such as glycerol phosphates and fatty acid esters of glycerol (acylglycerols). mdpi.comencyclopedia.pub

The formation of monoacylglycerols such as 2,3-dihydroxypropyl hexanoate can be achieved enzymatically. For instance, the synthesis of a similar compound, 2,3-dihydroxypropyl dodecanoate (B1226587) (monolaurin), is effectively catalyzed by lipases. researchgate.net Studies using lipases from sources like Candida antarctica (CALB) have demonstrated the successful esterification of glycerol with fatty acids to produce monoglycerides (B3428702). researchgate.net In a solvent-free system, the reaction between glycerol and lauric acid, catalyzed by immobilized CALB, yielded up to 36% monolaurin. researchgate.net This enzymatic synthesis represents a primary route for the formation of specific mono- and diglycerides in various biological systems.

The process of glyceride formation is integral to energy homeostasis. mdpi.com In microorganisms, glycerol is often derived from the glycolytic pathway intermediate dihydroxyacetone phosphate (B84403) (DHAP). mdpi.comencyclopedia.pub This DHAP is reduced to sn-glycerol-3-phosphate, which can then be dephosphorylated to form glycerol or directly used for the synthesis of acylglycerols. mdpi.comencyclopedia.pub Bacteria from the genus Mycoplasma, which lack a cell wall, are known to derive glycerol from the lipids of their hosts to serve as a nutrient and a precursor for their own lipid synthesis. researchgate.net

The following table summarizes findings from enzymatic synthesis of a representative monoglyceride, highlighting the role of microbial lipases in glyceride formation.

| Lipase (B570770) Source | Substrates | Product Formed | Molar Conversion (%) | Reference |

| Candida antarctica B (CALB) immobilized on POS-PVA | Glycerol, Lauric Acid | 2,3-dihydroxypropyl dodecanoate (Monolaurin) | ~80% | researchgate.net |

| Lipozyme IM20 | Glycerol, Lauric Acid | Glyceride esters | >94% | researchgate.net |

Precursor or Intermediate Roles in Microbial Biotransformations

In the realm of microbial biochemistry, simple molecules are often used as building blocks or are transformed into more complex or functionally different compounds. While direct studies on the biotransformation of 2,3-dihydroxypropyl hexanoate are limited, its structure as a fatty acid ester of glycerol suggests it can serve as a precursor or intermediate in various microbial metabolic pathways. nih.govnih.gov

Microbial biotransformation is a versatile tool where microorganisms or their enzymes catalyze specific chemical modifications on a substrate. nih.gov For example, Pseudomonas sp. strain FA1 has been shown to degrade the complex energetic compound CL-20, utilizing it as a nitrogen source. nih.gov The initial step in this degradation is catalyzed by a membrane-associated, NADH-dependent flavoenzyme, demonstrating the capability of microbes to initiate the breakdown of complex organic molecules. nih.gov A simple ester like 2,3-dihydroxypropyl hexanoate could similarly be a substrate for microbial enzymes, leading to its hydrolysis or modification.

The hydrolysis of the ester bond in 2,3-dihydroxypropyl hexanoate would release hexanoic acid and glycerol. Both of these products can be readily assimilated into central metabolism. Glycerol, for instance, can be funneled into glycolysis, while the fatty acid can be broken down via β-oxidation to produce acetyl-CoA, a central metabolite that feeds into the Krebs cycle. researchgate.net

Furthermore, microorganisms are known to perform a wide array of biotransformations on organic molecules, including regioselective hydroxylations. nih.gov For instance, the fungus Glomerella cingulata can hydroxylate acyclic monoterpenoids. nih.gov It is conceivable that 2,3-dihydroxypropyl hexanoate could undergo similar enzymatic modifications, such as hydroxylation on the hexanoyl chain, creating novel polyol fatty acid esters with different properties. The ester itself could also be an intermediate in the synthesis of more complex lipids or secondary metabolites in certain microorganisms. europa.eu

Enzymatic Reactions in Non-Human Biological Systems Beyond Direct Synthesis

Beyond its formation, 2,3-dihydroxypropyl hexanoate is susceptible to further enzymatic reactions in non-human biological systems, primarily through the action of lipases. mdpi.com Lipases (acylglycerol hydrolases) are ubiquitous enzymes found in animals, plants, and microorganisms that catalyze the hydrolysis of triglycerides into glycerol and fatty acids. mdpi.com They can also catalyze esterification, transesterification, and aminolysis reactions. mdpi.com

The hydrolysis of 2,3-dihydroxypropyl hexanoate by a microbial lipase would break the ester bond, yielding glycerol and hexanoic acid. This is a fundamental reaction in lipid catabolism. Many microbial species produce lipases with high catalytic activity and substrate specificity. mdpi.com For example, lipases from yeasts like Candida antarctica and Candida cylindracea, as well as molds such as Aspergillus niger and Rhizopus arrhizus, are well-studied and widely used in biocatalysis. researchgate.net These enzymes have been shown to effectively catalyze the hydrolysis and synthesis of various esters. mdpi.comresearchgate.net

Transesterification is another important reaction catalyzed by microbial lipases. In this process, the acyl group of the ester is transferred to another alcohol. For example, lipase from Candida antarctica has been used to catalyze the transesterification of vinyl esters with 9-(2,3-dihydroxypropyl)adenine, demonstrating the enzyme's ability to work with substrates containing a 2,3-dihydroxypropyl moiety. researchgate.net This suggests that 2,3-dihydroxypropyl hexanoate could participate in similar reactions, exchanging its hexanoyl group with another acyl donor or transferring it to a different alcohol molecule.

The table below lists various microbial lipases and the types of reactions they are known to catalyze, which would be applicable to 2,3-dihydroxypropyl hexanoate.

| Microbial Source | Enzyme | Known Reactions | Reference |

| Candida antarctica | Lipase B (CALB) | Esterification, Transesterification | researchgate.netresearchgate.net |

| Aspergillus niger | Lipase | Hydrolysis, Transesterification | researchgate.net |

| Pseudomonas cepacia | Lipase | Hydrolysis | researchgate.net |

| Rhizopus arrhizus | Lipase | Hydrolysis | researchgate.net |

| Geotrichum candidum | Lipase | Transesterification | researchgate.net |

Theoretical Implications in Glyceroneogenesis and Glycerol Cycle Pathways

Glyceroneogenesis is a metabolic pathway for the de novo synthesis of glycerol 3-phosphate (G3P) from precursors other than glucose, such as pyruvate (B1213749) or lactate. nih.govwikipedia.org This pathway is essentially an abbreviated version of gluconeogenesis and is crucial for triglyceride synthesis, especially in adipose tissue and liver when glucose levels are low. nih.govwikipedia.org The key regulatory enzyme in this pathway is phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C). nih.gov

Theoretically, 2,3-dihydroxypropyl hexanoate can be linked to glyceroneogenesis through its hydrolysis product, glycerol. In non-human organisms that possess glyceroneogenic pathways, the breakdown of this monoglyceride would release a molecule of glycerol. This glycerol can then be phosphorylated by glycerol kinase to form G3P, which is the direct precursor for the esterification of fatty acids to form triglycerides. wikipedia.org Therefore, the catabolism of 2,3-dihydroxypropyl hexanoate could supply the glycerol backbone needed for lipid synthesis via the glyceroneogenesis pathway, particularly under conditions where glucose is scarce. nih.gov This is relevant for organisms that store energy as lipids and need to recycle fatty acids back into triglycerides. nih.gov

The glycerol cycle describes the metabolic loop where triglycerides are hydrolyzed (lipolysis) and the resulting fatty acids are re-esterified back into triglycerides. mdpi.com This cycle is prominent in adipose tissue and also occurs in various microorganisms, such as certain algae and prokaryotes. researchgate.net For instance, in the algal genus Dunaliella, glycerol is synthesized from DHAP, a product of photosynthesis, and plays a critical role in osmoregulation. mdpi.comresearchgate.net The hydrolysis of stored lipids can release glycerol, which then enters this cycle.

2,3-dihydroxypropyl hexanoate fits into this cycle as a potential intermediate or a source of glycerol. Its enzymatic hydrolysis would provide free glycerol that can enter the glycerol cycle. mdpi.comencyclopedia.pub In prokaryotes like halophilic archaea, glycerol can be catabolized by conversion to sn-glycerol-3-phosphate via glycerol kinase, or first oxidized to dihydroxyacetone (DHA) by glycerol dehydrogenase. mdpi.com The resulting G3P or DHAP can then enter central metabolic pathways. mdpi.com Thus, 2,3-dihydroxypropyl hexanoate could serve as a substrate that feeds into the glycerol-based metabolic hubs of diverse non-human organisms.

Advanced Analytical Methodologies for 2,3 Dihydroxypropyl Hexanoate Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For a polar molecule like 2,3-dihydroxypropyl hexanoate (B1226103), derivatization is a critical prerequisite for GC analysis to increase its volatility and thermal stability. The hydroxyl groups are typically converted to less polar ethers, often trimethylsilyl (B98337) (TMS) ethers.

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification. nih.gov GC-MS has been effectively used to identify similar monoacylglycerols, such as 2,3-dihydroxy propyl ester-octadecanoic acid, in complex mixtures. nih.govnist.gov

The mass spectrum of the derivatized 2,3-dihydroxypropyl hexanoate will show a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 1: Potential Key Mass Fragments in GC-MS of Derivatized 2,3-Dihydroxypropyl Hexanoate (Note: Data is illustrative based on typical fragmentation of silylated monoacylglycerols)

| Mass-to-Charge Ratio (m/z) | Corresponding Fragment |

|---|---|

| M-15 | Loss of a methyl group (CH₃) from a TMS group |

| M-89 | Loss of a trimethylsiloxy group (TMSO) |

| 205 | [CH₂(OTMS)-CH(OTMS)]⁺ fragment |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally unstable compounds like 2,3-dihydroxypropyl hexanoate. diva-portal.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

A significant challenge in the HPLC analysis of simple lipids is the lack of a strong ultraviolet (UV)-absorbing chromophore, which limits the use of standard UV detectors. nih.gov To overcome this, several detection strategies are employed. Universal detectors such as Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) are frequently used. nih.govresearchgate.net Alternatively, derivatization with a UV-active agent can be performed to enable sensitive UV detection. plos.org HPLC methods have been successfully developed to separate and quantify medium-chain lipids, including monoacylglycerols, from various matrices. nih.gov The choice of stationary phase (column) and mobile phase is critical for achieving good separation.

Table 2: Example of HPLC Conditions for Monoacylglycerol Analysis (Note: Conditions are based on established methods for similar lipids)

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase, such as Phenomenex Luna C8 or C18 | nih.gov |

| Mobile Phase | Isocratic or gradient elution using mixtures of solvents like Methanol/Water or Acetonitrile/Methanol/Water, often with an additive like 0.1% Trifluoroacetic Acid (TFA). | nih.gov |

| Flow Rate | Typically 1.0 - 1.5 mL/min. | plos.org |

| Detector | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or UV (following derivatization). | nih.govplos.org |

| Column Temperature | Maintained at a constant temperature, e.g., 40 °C, for reproducibility. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. nih.govyoutube.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of 2,3-dihydroxypropyl hexanoate. nih.gov

¹H-NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for 2,3-dihydroxypropyl hexanoate would show distinct signals for the protons on the glycerol (B35011) backbone and those on the hexanoyl chain. The integration of the peaks corresponds to the number of protons giving rise to the signal, while the splitting pattern (multiplicity) reveals the number of adjacent protons. youtube.com

Table 3: Typical ¹H-NMR Chemical Shifts for 2,3-Dihydroxypropyl Hexanoate (Solvent: D₂O, Reference: DSS)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~4.10 | Multiplet | -CH₂-O-C(=O)- | |

| ~3.85 | Multiplet | -CH(OH)- | |

| ~3.60 | Multiplet | -CH₂(OH) | |

| ~2.30 | Triplet | -C(=O)-CH₂- | chemicalbook.com |

| ~1.60 | Quintet | -C(=O)-CH₂-CH₂- | chemicalbook.com |

| ~1.30 | Multiplet | -(CH₂)₂-CH₃ | chemicalbook.com |

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides information about their chemical environment (e.g., carbonyl, alcohol, alkyl). ajol.info The spectrum would show nine distinct signals, corresponding to the nine carbon atoms in 2,3-dihydroxypropyl hexanoate.

Table 4: Predicted ¹³C-NMR Chemical Shifts for 2,3-Dihydroxypropyl Hexanoate (Note: Shifts are estimated based on data for glycerol and hexanoate derivatives)

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| ~174 | Ester Carbonyl (C=O) | ajol.info |

| ~70 | Glycerol -CH(OH)- | hmdb.ca |

| ~65 | Glycerol -CH₂-O-C(=O)- | hmdb.ca |

| ~63 | Glycerol -CH₂(OH) | hmdb.ca |

| ~34 | Hexanoyl α-CH₂ | ajol.info |

| ~31 | Hexanoyl γ-CH₂ | ajol.info |

| ~25 | Hexanoyl β-CH₂ | ajol.info |

| ~22 | Hexanoyl δ-CH₂ | ajol.info |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. mdpi.com The FTIR spectrum of 2,3-dihydroxypropyl hexanoate is characterized by absorption bands corresponding to its hydroxyl (-OH), ester (C=O), and alkane (C-H) functionalities. researchgate.net The presence of a broad band in the high-wavenumber region is indicative of the O-H stretching from the two hydroxyl groups, while a strong, sharp band around 1740 cm⁻¹ confirms the presence of the ester carbonyl group. mdpi.com

Table 5: Characteristic FTIR Absorption Bands for 2,3-Dihydroxypropyl Hexanoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretching | Hydroxyl (-OH) |

| 2850-2960 (multiple sharp) | C-H stretching | Alkane (CH₂, CH₃) |

| ~1740 (strong, sharp) | C=O stretching | Ester |

| ~1460 | C-H bending | Alkane |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and probing the structure of molecules. mdpi.com Soft ionization techniques, particularly Electrospray Ionization (ESI), are ideal for analyzing polar, non-volatile compounds like 2,3-dihydroxypropyl hexanoate because they can generate intact molecular ions with minimal fragmentation. rsc.org

In ESI-MS, the analyte is typically detected as a protonated molecule [M+H]⁺ or as an adduct with cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni-leipzig.de High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding daughter ions that provide structural information, such as the loss of water or the cleavage of the ester bond. mdpi.com

Table 6: Predicted ESI-MS Adducts for 2,3-Dihydroxypropyl Hexanoate (C₉H₁₈O₄, MW = 190.24 g/mol )

| Adduct | Formula | Calculated m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₉O₄]⁺ | 191.1278 | uni.lu |

| [M+Na]⁺ | [C₉H₁₈O₄Na]⁺ | 213.1097 | uni.lu |

| [M+K]⁺ | [C₉H₁₈O₄K]⁺ | 229.0837 | uni.lu |

| [M+NH₄]⁺ | [C₉H₂₂O₄N]⁺ | 208.1543 | nih.gov |

Structure Activity Relationship Sar Studies of 2,3 Dihydroxypropyl Hexanoate and Its Derivatives

Influence of Acyl Chain Length on Chemical and Biochemical Reactivity

The length of the fatty acid chain is a critical determinant of the physicochemical and biological properties of monoacylglycerols like 2,3-dihydroxypropyl hexanoate (B1226103). Variations in acyl chain length can significantly impact factors such as solubility, melting point, and susceptibility to enzymatic hydrolysis.

Research has shown a general trend of increased chemical and biochemical reactivity with decreased fatty-acyl-chain length in monoacylglycerols. nih.gov For instance, studies on the hydrolysis of monoacylglycerols by bile-salt-activated lipase (B570770) (BAL) demonstrated that reactivity increases as the acyl chain length decreases from C16 to C8. nih.gov This suggests that 2,3-dihydroxypropyl hexanoate, with its C6 acyl chain, would be expected to exhibit relatively high reactivity compared to its longer-chain counterparts. The shorter chain length may allow for better positioning of the ester bond within the enzyme's active site, facilitating hydrolysis. nih.gov

Conversely, longer acyl chains in saturated monoacylglycerols have been associated with increased stability against lipid oxidation. cabidigitallibrary.org Monoacylglycerols with shorter acyl chains (C10-C16) have been observed to arrange more tightly at oil-crystal interfaces, which can retard oxygen diffusion and thus inhibit oxidation. cabidigitallibrary.org This suggests a trade-off between hydrolytic reactivity and oxidative stability that is modulated by acyl chain length.

The absorption efficiency of dietary fatty acids is also inversely related to the length of the carbon chain. mdpi.com Shorter-chain fatty acids are generally absorbed more efficiently. mdpi.com This principle extends to monoacylglycerols, where the acyl chain length influences their processing and uptake.

The following table summarizes the general influence of acyl chain length on the properties of monoacylglycerols, providing a predictive framework for the behavior of 2,3-dihydroxypropyl hexanoate and its derivatives.

| Property | Shorter Acyl Chain (e.g., Hexanoate) | Longer Acyl Chain (e.g., Stearate) |

| Enzymatic Hydrolysis Rate | Generally Higher | Generally Lower |

| Oxidative Stability | Potentially Lower | Potentially Higher |

| Aqueous Solubility | Higher | Lower |

| Melting Point | Lower | Higher |

| Intestinal Absorption | More Efficient | Less Efficient |

This table presents generalized trends observed in structure-activity relationship studies of monoacylglycerols.

Stereochemical Considerations and Enantioselectivity in Esterification

The glycerol (B35011) backbone of 2,3-dihydroxypropyl hexanoate contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,3-dihydroxypropyl hexanoate and (S)-2,3-dihydroxypropyl hexanoate. The stereochemistry of this chiral center can have a profound impact on the biological activity and enzymatic processing of the molecule.

The synthesis of enantiomerically pure monoacylglycerols is a significant area of research, often relying on the stereoselectivity of enzymes, particularly lipases. csic.esscience.gov Lipases can catalyze the esterification of glycerol in a highly regio- and enantioselective manner, allowing for the targeted synthesis of either the (R) or (S) enantiomer. acs.orgresearchgate.net For example, lipases from different microbial sources, such as Candida antarctica and Rhizomucor miehei, exhibit distinct stereopreferences, which can be exploited for the kinetic resolution of racemic mixtures of glycerol derivatives. science.govcsic.es

The choice of acyl donor and reaction conditions, such as temperature and solvent, can also influence the enantioselectivity of the enzymatic esterification. researchgate.netdergipark.org.tr For instance, studies on lipase-catalyzed reactions have shown that enantioselectivity can be temperature-dependent, although this effect varies depending on the specific enzyme and substrates involved. researchgate.netdergipark.org.tr

The biological recognition and metabolism of 2,3-dihydroxypropyl hexanoate are also expected to be stereospecific. Many enzymes and receptors in biological systems are chiral and will interact differently with the (R) and (S) enantiomers of a substrate. For example, monoacylglycerol lipase (MAGL), a key enzyme in the degradation of endocannabinoid monoacylglycerols, can exhibit stereoselectivity. nih.gov Therefore, the therapeutic or physiological effects of 2,3-dihydroxypropyl hexanoate could be enantiomer-dependent.

Modulations of the Glycerol Backbone and Hydroxyl Group Functionality

Modification of the glycerol backbone and its hydroxyl groups represents another avenue for altering the structure and activity of 2,3-dihydroxypropyl hexanoate. The two free hydroxyl groups at the C2 and C3 positions are key to the molecule's polarity and its ability to form hydrogen bonds, which influences its solubility and interactions with enzymes and membranes.

Functionalization of these hydroxyl groups, for instance, through etherification or further esterification, would create derivatives with significantly different properties. Replacing one or both hydroxyl groups could modulate the molecule's amphiphilicity, affecting its self-assembly into structures like micelles or liquid crystals, and its function as an emulsifier.

The position of the acyl group on the glycerol backbone also plays a crucial role. 2,3-Dihydroxypropyl hexanoate is a 1-monoacylglycerol (or sn-1 monoacylglycerol if referring to a specific stereoisomer). Its isomer, 2-hydroxy-1-(hydroxymethyl)ethyl hexanoate (a 2-monoacylglycerol), would have the hexanoyl group at the central carbon of the glycerol backbone. The position of the acyl chain affects the molecule's conformation and its interaction with enzymes. mdpi.com For example, some lipases are specific for the primary hydroxyl groups (sn-1 and sn-3) of glycerol, while others may acylate or hydrolyze esters at the secondary (sn-2) position. ocl-journal.orgnih.gov The monoacylglycerol acyltransferase (MGAT) pathway, involved in the synthesis of di- and triglycerides, also shows specificity for different monoacylglycerol isomers. nih.gov

Computational Chemistry and Molecular Modeling of 2,3 Dihydroxypropyl Hexanoate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2,3-dihydroxypropyl hexanoate (B1226103) involves identifying the molecule's stable three-dimensional shapes, or conformers. The flexibility of the glycerol (B35011) backbone and the hexanoyl chain allows the molecule to adopt various conformations. Molecular dynamics (MD) simulations are employed to explore this conformational space by simulating the atomic motions over time. youtube.com

MD simulations of lipid-based formulations containing monoglycerides (B3428702) have shown that these molecules can form locally ordered nanostructures even in the absence of water. acs.orgnih.gov In aqueous environments, the amphiphilic nature of 2,3-dihydroxypropyl hexanoate—with its hydrophilic dihydroxypropyl head and hydrophobic hexanoyl tail—would drive its self-assembly into structures like micelles or lamellar phases. acs.orgnih.gov Coarse-grained MD simulations, where groups of atoms are represented as single beads, are particularly useful for studying these larger-scale phenomena over longer timescales. nih.gov

In a simulation, the system is typically prepared by defining the initial positions and velocities of all atoms and choosing a force field to describe the interatomic forces. youtube.com The system is then allowed to evolve according to Newton's laws of motion. Analysis of the resulting trajectory provides information on conformational preferences, intermolecular interactions, and dynamic processes. For instance, the root-mean-square deviation (RMSD) of atomic positions can be monitored to assess the stability of a particular conformation or a protein-ligand complex over the course of a simulation. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure of 2,3-dihydroxypropyl hexanoate, including the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are based on solving the Schrödinger equation for the molecule.

Although detailed quantum chemical studies specifically on 2,3-dihydroxypropyl hexanoate are not prevalent, data from computational databases and studies on related molecules offer valuable insights. The PubChem database, for instance, provides predicted data for 2,3-dihydroxypropyl hexanoate, including its molecular formula (C9H18O4), IUPAC name, and various computed descriptors. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O4 | nih.gov |

| Monoisotopic Mass | 190.12050905 Da | nih.gov |

| XlogP (predicted) | 0.9 | uni.lu |

Quantum chemical methods can also be used to predict spectroscopic properties. For example, calculations can help in the interpretation of infrared (IR) and nuclear magnetic resonance (NMR) spectra by assigning vibrational modes and chemical shifts to specific atoms and functional groups. nih.govaocs.org

Furthermore, quantum chemistry is instrumental in studying reaction mechanisms at a fundamental level. For enzymatic reactions involving monoglycerides, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In this approach, the reacting species and the enzyme's active site are treated with a high level of quantum theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. acs.org This allows for the investigation of bond-breaking and bond-forming processes during catalysis.

The PubChem database also lists predicted collision cross-section (CCS) values for various adducts of 2,3-dihydroxypropyl hexanoate, which are derived from computational methods and are useful in mass spectrometry-based lipidomics.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.12779 | 145.2 |

| [M+Na]+ | 213.10973 | 150.1 |

| [M-H]- | 189.11323 | 142.2 |

| [M+NH4]+ | 208.15433 | 163.4 |

| [M+K]+ | 229.08367 | 149.5 |

Source: uni.lu

Molecular Docking Studies with Biocatalysts or Other Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interaction between a ligand, such as 2,3-dihydroxypropyl hexanoate, and a protein target, typically a biocatalyst like a lipase (B570770).

Monoacylglycerol lipase (MGL) is a key enzyme responsible for the hydrolysis of monoglycerides. nih.govnih.gov Numerous molecular docking studies have been performed to understand how MGL inhibitors bind to its active site. nih.govnih.gov These studies provide a framework for understanding how a substrate like 2,3-dihydroxypropyl hexanoate would interact with the enzyme.

The general procedure for molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein (receptor) and the ligand are obtained, often from crystallographic data or generated through homology modeling. Hydrogen atoms are typically added, and charges are assigned.

Docking Simulation: The ligand is placed in various positions and orientations within the binding site of the receptor. A scoring function is then used to evaluate the fitness of each pose, estimating the binding affinity.

Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For 2,3-dihydroxypropyl hexanoate, a docking study with a lipase would likely show the hexanoyl chain fitting into a hydrophobic pocket of the enzyme's active site, while the dihydroxypropyl group could form hydrogen bonds with polar amino acid residues. These interactions would position the ester bond for nucleophilic attack by the catalytic residues of the lipase (e.g., a serine hydrolase). nih.gov

Predictive Modeling for Reaction Equilibria (e.g., UNIFAC group contribution method)

Predictive models are essential for the design and optimization of chemical processes, such as the synthesis or purification of 2,3-dihydroxypropyl hexanoate. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) group contribution method is a widely used model for predicting phase equilibria in mixtures.

The UNIFAC model estimates the activity coefficients of components in a mixture based on their functional groups. The molecule is broken down into its constituent functional groups, and the activity coefficient is calculated from the interactions between these groups. uea.ac.uk

The synthesis of 2,3-dihydroxypropyl hexanoate can be achieved through the glycerolysis of hexanoic acid or its esters. The reaction mixture would contain glycerol, hexanoic acid/ester, the monoglyceride product, and potentially di- and triglycerides. The UNIFAC model can be used to predict the liquid-liquid or vapor-liquid equilibria of such systems, which is crucial for designing separation processes. ipb.pte3s-conferences.orgntnu.no

The A-UNIFAC model, an extension of UNIFAC that includes association effects, is particularly suitable for systems containing hydrogen-bonding components like glycerol and the hydroxyl groups of the monoglyceride. ipb.ptipb.pt Research has been conducted to determine the interaction parameters for groups relevant to these systems, such as the hydroxyl (OH), ester (CCOO), and alkane (CH2) groups. ipb.ptipb.pt

| Group i | Group j | a_ij (K) | a_ji (K) |

|---|---|---|---|

| CH2 | OH | 986.5 | 300.0 |

| CH2 | CCOO | 232.1 | -114.8 |

| OH | CCOO | -22.99 | 353.9 |

Note: These are examples of interaction parameters and may vary depending on the specific UNIFAC parameterization. uea.ac.uk

By applying the UNIFAC model, it is possible to predict the solubility of 2,3-dihydroxypropyl hexanoate in different solvents and its distribution between different phases in a reactor or separator, thereby aiding in the optimization of its production and purification. For instance, the model can predict the liquid-liquid equilibrium in a ternary system of glycerol, methanol, and a fatty acid ester. ipb.ptipb.pt

Biotechnological and Industrial Applications of 2,3 Dihydroxypropyl Hexanoate

Role as a Chemical Precursor in Biodegradable Polymer Synthesis

2,3-Dihydroxypropyl hexanoate (B1226103), a monoglyceride, serves as a valuable building block, or synthon, for the creation of biodegradable polymers. Its structure, featuring both hydroxyl and ester groups, allows it to be incorporated into polyester (B1180765) chains. The enzymatic esterification of glycerol (B35011) with dicarboxylic acids or their esters can produce mono- and diesterified glycerol adducts, which are direct precursors for biodegradable polymers and surfactants. google.com Research has explored the use of glycerol-based monomers in creating sustainable alternatives to conventional plastics derived from petrochemicals. nih.gov The synthesis of monoglycerides (B3428702) from vegetable oils and their subsequent polymerization is a key strategy in developing these environmentally friendly materials. researchgate.net

One area of investigation involves the enzymatic esterification of glycerol with dicarboxylic acids to produce synthons for biodegradable polymers. For instance, the reaction of dimethyl sebacate (B1225510) with isopropylidene glycerol has been shown to yield the corresponding monoester in high yields. google.com These synthons can then be polymerized to create biodegradable polyesters. The production of such polymers from renewable resources like vegetable oils is a significant area of research aimed at reducing reliance on petrochemicals. nih.gov

Table 1: Examples of Biodegradable Polymer Precursors from Glycerol Derivatives

| Precursor | Dicarboxylic Acid/Ester | Polymer Type | Potential Application |

| Mono- and/or diesterified glycerol adducts | Sebacic acid, Adipic acid/esters | Polyester | Biodegradable plastics, Surfactants |

| 9,10-dihydroxy glycerol monostearate | - | Polyester | Sustainable plasticizers |

This table provides illustrative examples of how glycerol derivatives can be used as precursors for biodegradable polymers.

Formulation Science Applications (e.g., Emulsifiers, Nonionic Surfactants)

2,3-Dihydroxypropyl hexanoate and similar monoglycerides are widely utilized in formulation science due to their amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic fatty acid tail. This dual characteristic makes them effective nonionic surfactants and emulsifiers. jst.go.jpyizeliadditive.com They are crucial components in stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. ontosight.aimyfoodresearch.com

In the food, cosmetics, and pharmaceutical industries, monoglycerides are employed to create and maintain the desired texture and consistency of products. jst.go.jpontosight.ai For example, they are used in creams, lotions, and ointments to improve skin hydration and feel. ontosight.aiontosight.ai Their ability to form stable emulsions is also vital in the production of various food products, including beverages, dairy items, and baked goods. myfoodresearch.com As nonionic surfactants, they are compatible with a wide range of other ingredients and are less likely to cause irritation, making them suitable for use in personal care products. google.comknowde.com

Table 2: Applications of 2,3-Dihydroxypropyl Hexanoate and Analogues in Formulation Science

| Application | Industry | Function |

| Emulsifier | Food, Cosmetics, Pharmaceuticals | Stabilizes oil-in-water and water-in-oil emulsions |

| Nonionic Surfactant | Cosmetics, Personal Care | Reduces surface tension, aids in cleaning and foaming |

| Moisturizer/Emollient | Cosmetics, Personal Care | Improves skin hydration and texture |

| Stabilizer | Food | Maintains consistency and prevents separation in products |

This table summarizes the key functions of 2,3-dihydroxypropyl hexanoate and related compounds in various industries.

Applications in Food Science and Flavor Technology (as a component or analogue)